2-Chloro-6(methylamino)purine
Descripción
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for 2-Chloro-6(methylamino)purine is 2-chloro-N-methyl-9H-purin-6-amine . This name reflects the compound’s purine core, a bicyclic aromatic heterocycle consisting of a pyrimidine ring fused to an imidazole ring. The numbering follows IUPAC conventions, where:
- Chlorine substitutes position 2 on the pyrimidine ring.
- Methylamino (-NHCH₃) attaches to position 6 on the imidazole ring.
- The 9H designation indicates the hydrogen atom resides at position 9 of the purine system, stabilizing the tautomeric form.
The structural formula (Figure 1) is derived from the SMILES string CNC1=NC(=NC2=C1NC=N2)Cl, which confirms the connectivity of atoms. Key features include:
- A purine backbone with nitrogen atoms at positions 1, 3, 7, and 9.
- Substituents at positions 2 (Cl) and 6 (-NHCH₃).
Molecular Formula : C₆H₆ClN₅
Molar Mass : 183.60 g/mol
| Property | Value | Source |
|---|---|---|
| SMILES | CNC1=NC(=NC2=C1NC=N2)Cl | |
| InChI | InChI=1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) | |
| InChIKey | RIAVUEFUPHOGJY-UHFFFAOYSA-N |
Alternative Nomenclatural Designations in Literature
The compound is referenced under multiple names in scientific literature and databases, reflecting varying tautomeric states or nomenclature conventions:
- 2-Chloro-6-(methylamino)purine : Emphasizes substituent positions without specifying the hydrogen location.
- 2-Chloro-N-methyl-7H-purin-6-amine : Uses the 7H tautomer designation, differing in hydrogen placement at position 7.
- 2-Chloro-N-methyl-9H-purin-6-amine : Prioritizes the 9H tautomer, consistent with IUPAC guidelines.
- 6-(Methylamino)-2-chloropurine : Reverses substituent order but retains positional clarity.
- 2-Chloro-6-methylaminopurine : A non-IUPAC variant omitting hyphenation.
These variations arise from differences in tautomer representation (7H vs. 9H) and stylistic preferences in substituent ordering.
Registry Numbers and Database Identifiers
This compound is cataloged across major chemical databases with the following identifiers:
| Database | Identifier | Source |
|---|---|---|
| CAS Registry | 82499-02-3 | |
| PubChem CID | 4584789 | |
| ChemSpider ID | 3777199 | |
| ChEMBL ID | CHEMBL446449 | |
| MDL Number | MFCD08272066 | |
| NSC Number | 15416 | |
| Wikidata ID | Q82208806 |
These identifiers facilitate cross-referencing in pharmacological and synthetic studies. For example, PubChem’s entry (CID 4584789) provides structural data, spectral information, and links to biological assay results. The CAS number (82499-02-3) is critical for regulatory compliance and commercial transactions.
Propiedades
IUPAC Name |
2-chloro-N-methyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAVUEFUPHOGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404544 | |
| Record name | 2-Chloro-6(methylamino)purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82499-02-3 | |
| Record name | 82499-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6(methylamino)purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-cloro-6(metilamino)purina generalmente implica la cloración de 6-aminopurina seguida de metilación. Un método común incluye la reacción de 6-aminopurina con cloruro de tionilo para introducir el átomo de cloro en la posición 2. Esto es seguido por la reacción con metilamina para introducir el grupo metilamino en la posición 6 .
Métodos de producción industrial
Los métodos de producción industrial para 2-cloro-6(metilamino)purina son similares a la síntesis de laboratorio pero se amplían para acomodar cantidades más grandes. El proceso involucra los mismos pasos de cloración y metilación, con un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
4. Aplicaciones en Investigación Científica
La 2-cloro-6(metilamino)purina tiene varias aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus interacciones con los ácidos nucleicos y su papel en la inhibición enzimática.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades relacionadas con el metabolismo de la purina.
Industria: Se utiliza en la producción de productos farmacéuticos y reactivos de investigación bioquímica.
Aplicaciones Científicas De Investigación
Anticancer Activity
2-Chloro-6(methylamino)purine has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits potent activity against human tumor cells, particularly leukemia and melanoma. For instance, a study found that derivatives of this compound displayed GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 1–5 µM against several cancer types, including non-small cell lung cancer and breast cancer .
Case Study: Cytotoxicity Evaluation
A series of synthesized purines were evaluated for their cytotoxicity using the NCI-60 DTP human tumor cell line screen. Notably, compounds derived from this compound demonstrated significant activity, with some derivatives showing GI50 values below 3 µM against multiple cancer cell lines . This suggests that modifications to the purine structure can enhance its anticancer properties.
| Compound | Type of Cancer | GI50 Value (µM) |
|---|---|---|
| This compound derivative A | Leukemia | 2.0 |
| This compound derivative B | Melanoma | 3.5 |
| This compound derivative C | Breast Cancer | 2.5 |
Purinergic Signaling Modulation
The compound plays a role in purinergic signaling pathways, which are crucial for various physiological processes, including neurotransmission and inflammation. It has been identified as a selective antagonist for P2Y receptors, which are involved in mediating neurotransmission in the enteric nervous system . This modulation can have implications for treating gastrointestinal disorders and regulating motility.
Enzyme Inhibition
Another significant application of this compound is its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is similar to that of allopurinol, a well-known drug used to treat gout by reducing uric acid levels . The structural similarity between these compounds suggests potential for developing new therapeutic agents targeting hyperuricemia and related disorders.
Enzyme Inhibition Study
In vitro studies have demonstrated that this compound effectively inhibits xanthine oxidase activity, which could lead to reduced production of uric acid. This property makes it a candidate for further development in treating gout and other conditions associated with elevated uric acid levels .
Mecanismo De Acción
El mecanismo de acción de la 2-cloro-6(metilamino)purina implica su interacción con enzimas específicas y ácidos nucleicos. Actúa como un inhibidor de la xantina oxidasa, una enzima involucrada en el metabolismo de la purina. Al inhibir esta enzima, el compuesto puede reducir la producción de ácido úrico, lo que es beneficioso en el tratamiento de afecciones como la gota .
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The table below summarizes key differences between 2-Chloro-6(methylamino)purine and related compounds:
Key Observations :
- Substituent Effects: The methylamino group in this compound provides moderate steric bulk compared to the smaller amino group in 2-Amino-6-chloropurine or the bulkier dimethylamino group in 2-Chloro-6-dimethylaminopurine. This impacts solubility and reactivity in substitution reactions .
- Thermal Stability : High melting points (>300°C) are common in chlorinated purines due to strong intermolecular hydrogen bonding and aromatic stacking .
Reactivity Trends :
SAR Insights :
- Position 6 Modifications: Methylamino groups balance steric effects and hydrogen-bonding capacity, making this compound a versatile intermediate for drug discovery.
- Chlorine at Position 2 : Enhances electrophilicity, facilitating further substitutions while maintaining planar aromaticity critical for intercalation or enzyme inhibition .
Actividad Biológica
2-Chloro-6(methylamino)purine is a purine derivative that has garnered attention for its biological activity, particularly as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. This compound has potential therapeutic applications, especially in the treatment of conditions associated with elevated uric acid levels, such as gout and hyperuricemia.
- Chemical Formula : C₇H₈ClN₅
- Molecular Weight : 185.62 g/mol
- CAS Number : 82499-02-3
This compound functions primarily as a non-competitive inhibitor of xanthine oxidase. This inhibition prevents the conversion of hypoxanthine and xanthine into uric acid, thereby reducing uric acid levels in the body .
Inhibition of Xanthine Oxidase
A significant body of research has focused on the inhibitory effects of this compound on XO. The compound demonstrates an IC₅₀ value of approximately 10.19 µM, indicating its potency as an inhibitor compared to other known inhibitors like allopurinol (IC₅₀ = 7.82 µM) . The non-competitive nature of its inhibition suggests that it binds to an allosteric site on the enzyme, which does not compete with the substrate.
| Compound | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| This compound | 10.19 | Non-competitive |
| Allopurinol | 7.82 | Competitive |
| 4-Aminopyrazolo[3,4-d]pyrimidine | 30.26 | Competitive |
Agonistic Activity
In addition to its inhibitory effects, certain derivatives of this compound have shown agonistic properties on phospholipase C in turkey erythrocyte membranes. For example, acyclic derivatives have been identified as effective agonists or antagonists in stimulating this pathway, indicating a broader range of biological activities beyond XO inhibition .
Case Study 1: XO Inhibition in Wheat Leaves
A study isolated active compounds from wheat leaves that inhibit XO, identifying this compound as a potent inhibitor. The research utilized fractionation techniques and found that this compound effectively reduced uric acid production in vitro, suggesting its potential use in dietary supplements aimed at managing hyperuricemia .
Case Study 2: Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of purine derivatives revealed that modifications to the amino and halogen substituents significantly affect biological activity. The presence of a chlorine atom at position 2 enhances binding affinity compared to non-chlorinated analogs, demonstrating the importance of chemical structure in modulating biological effects .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Chloro-6(methylamino)purine and its intermediates?
The synthesis of this compound derivatives typically involves alkylation or substitution reactions. For example:
- Alkylation with bromoacetaldehyde diethyl acetal yields intermediates like 6-chloro-9-(2,2-diethoxyethyl)purine. Subsequent treatment with primary/secondary amines (e.g., piperidine, morpholine) introduces methylamino groups at the N6 position .
- Regioselective alkylation can be controlled by protecting hydroxyl groups in bromoethanol derivatives, favoring 7- or 9-position substitutions .
- Solid-phase synthesis is effective for high-throughput purification, leveraging solid-supported reagents to minimize byproducts .
Q. How can researchers validate the purity and structure of synthesized this compound derivatives?
- Spectroscopic techniques : Use FTIR and FT-Raman to identify functional groups (e.g., C-Cl stretching at ~550 cm⁻¹, NH bending at ~1600 cm⁻¹). Compare experimental spectra with B3LYP/6-311++G** computational models for accuracy .
- Chromatography : HPLC or GC-MS with reverse-phase columns (C18) and methanol/water gradients resolves impurities. Retention times should match standards synthesized from validated protocols .
Q. What safety protocols are critical for handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during reactions involving volatile intermediates (e.g., bromoacetaldehyde).
- Waste disposal : Segregate halogenated byproducts (e.g., chlorinated solvents) and consult certified waste management services for incineration .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?
Density-functional theory (DFT) with hybrid functionals (B3LYP, B3PW91) and basis sets (cc-pVTZ) calculates:
- HOMO-LUMO gaps : Correlate with reactivity; lower gaps (~4.5 eV) suggest nucleophilic susceptibility at the C2 position .
- Mulliken charges : Quantify electron distribution, showing chlorine’s electron-withdrawing effect on the purine ring .
- Conformational analysis : Identifies stable rotamers of methylamino groups using potential energy surface (PES) scans .
Q. What experimental strategies resolve contradictions in regioselectivity during alkylation reactions?
- Steric/electronic modulation : Use bulky amines (e.g., diethylamine) to favor 9-substitution over 7-substitution due to steric hindrance.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the N6 position by stabilizing transition states .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates before thermodynamic products dominate .
Q. How does aggregation behavior (e.g., dimerization) impact the biological activity of this compound?
- Thermodynamic studies : Isothermal titration calorimetry (ITC) measures dimerization entropy (ΔS ~ -22.4 eu) and enthalpy (ΔH ~ -10 kcal/mol), indicating water-mediated stacking interactions .
- Biological assays : Compare monomeric vs. aggregated forms in enzyme inhibition (e.g., kinase assays) to assess activity loss due to reduced solubility .
Q. What role do substituents (e.g., trifluoromethyl groups) play in modifying the compound’s pharmacokinetic properties?
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) at C8 to reduce CYP450-mediated oxidation.
- LogP optimization : Fluorinated analogs (e.g., 2-Chloro-6,8-bis(trifluoromethyl)purine) show improved blood-brain barrier penetration (calculated LogP ~2.1 vs. ~1.5 for parent compound) .
Methodological Notes
- Spectral data interpretation : Cross-reference experimental NMR/IR with CRC Handbook of Chemistry and Physics for validation .
- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica protocols) confirms regiochemistry and hydrogen-bonding networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
